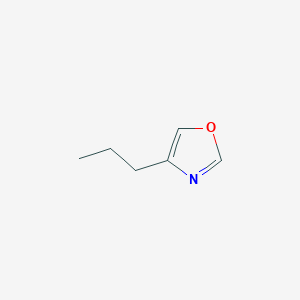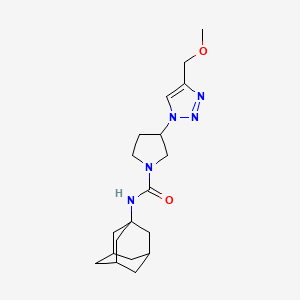
4-Propyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyloxazole, also known as 4-propyl-1,3-oxazole, is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, such as 4-Propyloxazole, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities . Various oxazole derivatives have been synthesized and screened for their biological activities . The most commonly reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 4-Propyloxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The exact structure can be represented by the InChI code: 1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
4-Propyloxazole is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Role in Physiological Research
4-Propyloxazole derivatives, similar to other plant growth retardants like norbornanodiazetine, triazole, pyrimidine, and imidazole structures, have been utilized in physiological research. They are specifically used as inhibitors of certain cytochrome P-450 dependent monooxygenases. This inhibition provides insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, thus affecting cell division, cell elongation, and senescence in plants (Grossmann, 1990).
2. Inhibitors in Biochemical Research
Compounds structurally related to 4-Propyloxazole, such as 4-hydroxythiazoles, have been identified as potent inhibitors of enzymes like 5-lipoxygenase. This enzyme inhibition is significant in research concerning inflammatory responses and immune system activities. The study of these inhibitors contributes to understanding the mechanisms of enzyme regulation and potential therapeutic applications (Kerdesky et al., 1991).
3. Corrosion Inhibition and Surface Science
In the field of surface science, derivatives similar to 4-Propyloxazole, like 4H-triazole derivatives, have been studied for their efficiency in inhibiting the corrosion of metals like mild steel in acidic environments. This research is crucial for understanding the chemical interactions at metal surfaces and developing effective corrosion inhibitors for industrial applications (Bentiss et al., 2007).
4. Antimicrobial and Antifungal Applications
Compounds structurally related to 4-Propyloxazole have been synthesized and tested for their antimicrobial and antifungal activities. This research contributes to the development of new antimicrobial agents and helps in understanding the structure-activity relationship of these compounds (Turan-Zitouni et al., 2005).
5. Synthesis and Chemical Properties Studies
The synthesis of 2-Propyloxazole and its derivatives, closely related to 4-Propyloxazole, has been explored to understand the chemical properties and potential applications of these compounds. Such research is foundational in organic chemistry and aids in the development of new synthetic routes and compounds (Sycheva et al., 1972).
Safety and Hazards
The safety data sheet for 2-n-Propyl-2-oxazoline, a similar compound, indicates that it is classified as a flammable liquid (Category 3), with hazard statement H226 indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking .
Eigenschaften
IUPAC Name |
4-propyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBJIMFMYZHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyloxazole | |
CAS RN |
2295699-33-9 |
Source


|
| Record name | 4-propyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)




![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)


